molecular formula C16H15N3O2S B2370952 2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034533-32-7

2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2370952
CAS RN: 2034533-32-7
M. Wt: 313.38
InChI Key: ULBFLEYJVBQSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and is used in the synthesis of several drugs.

Scientific Research Applications

Photosensitizer for Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its potential as a Type II photosensitizer for photodynamic therapy in cancer treatment. This study highlights the high singlet oxygen quantum yield and good fluorescence properties of the compound, indicating its suitability for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Karakuş et al. (2018) synthesized benzenesulfonamide derivatives and evaluated their anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines. Their research shows the potential of these compounds as anticancer agents, with one compound exhibiting marked activity against these cancer cell lines (Karakuş et al., 2018).

Cyclooxygenase Inhibition

Hashimoto et al. (2002) synthesized benzenesulfonamide derivatives that selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), showing potential for treating conditions like rheumatoid arthritis and osteoarthritis. Their work led to the identification of JTE-522, a potent COX-2 inhibitor currently in phase II clinical trials (Hashimoto et al., 2002).

Antibacterial Properties

Research by Feng et al. (2021) on d10 metal complexes based on sulfamethoxazole demonstrates the antibacterial properties of these compounds. Their study suggests potential applications in combating bacterial infections (Feng et al., 2021).

Enzyme Inhibition

Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and found them to be potent inhibitors of carbonic anhydrase enzymes hCA I and II. This suggests potential applications in treating diseases where enzyme inhibition is beneficial (Gul et al., 2016).

properties

IUPAC Name

2-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c17-8-14-3-1-2-4-16(14)22(20,21)19-10-12-7-15(11-18-9-12)13-5-6-13/h1-4,7,9,11,13,19H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBFLEYJVBQSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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